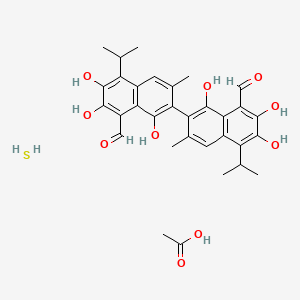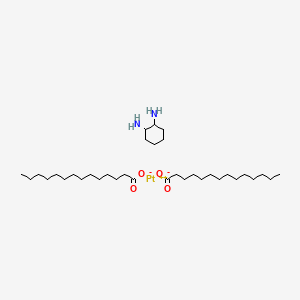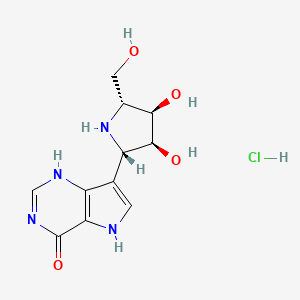
CID 11493192
Descripción general
Descripción
CID 11493192 is a useful research compound. Its molecular formula is C11H15ClN4O4 and its molecular weight is 302.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
CID as a Tool for Protein Function Study : CID has been extensively used to study various biological processes, offering control over protein function with precision and spatiotemporal resolution. It is particularly valuable in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Use in Immunodeficiency and Atopy Research : A study identified a mutation in caspase activation and recruitment domain family member 11 (CARD11), which caused combined immunodeficiency (CID) and severe atopy. This highlights CID's role in understanding genetic aberrations related to immune dysregulation (Dadi et al., 2017).
Inducible Gene Regulation via PROTAC-CID : PROTAC-based scalable CID platforms have been engineered for inducible gene regulation and editing, demonstrating applications in fine-tuning gene expression and multiplexing biological signals (Ma et al., 2023).
Application in Stem Cell Therapy : In stem cell therapy, CID systems like inducible caspase-9 (iC9) have been introduced as a safeguard to eliminate iPSCs and tumors derived from them, demonstrating CID's potential in enhancing therapy safety (Ando et al., 2015).
CID in Resolving Cell Biology Problems : CID techniques have solved numerous problems in cell biology, such as understanding lipid second messengers and small GTPases. It provides insight into complex cellular events and enhances specificity in biological processes (DeRose, Miyamoto, & Inoue, 2013).
CID in Safety Strategies for Cell Therapies : The introduction of iC9 suicide gene in human induced pluripotent stem cells (hiPSC) provides a safety mechanism, demonstrating CID's applicability in clinical therapy and addressing oncogenic transformation risks (Yagyu et al., 2015).
Propiedades
IUPAC Name |
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIAMZKHBCLFOG-QPAIBFMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(N3)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S,3R,4S,6S)-6-[(2S,3R,4S,6R)-6-[(1'R,2S,3R,4'S,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'R,24'R)-2-[(2R)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B8068675.png)
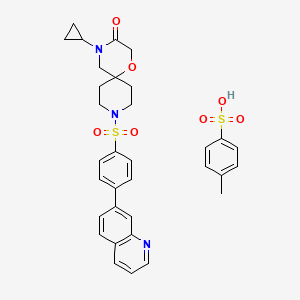
![(1aR,5aR,5bS,8R,8aS,9aS,9bS,9cS)-8-Acetyl-4-chloro-8a,9b-dimethyl-2-oxo-1a,2,5a,5b,6,7,8,8a,9,9a,9b,9c-dodecahydro-1H-cyclopropa[a]pentaleno[1,2-h]naphthalen-8-yl acetate](/img/structure/B8068691.png)
![1-[(3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8068692.png)
![3-(6-Fluoro-1-aza-10-azoniatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;chloride](/img/structure/B8068696.png)
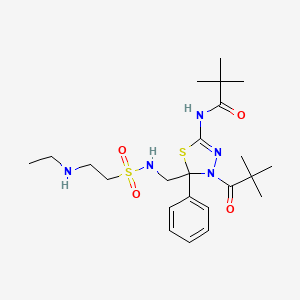
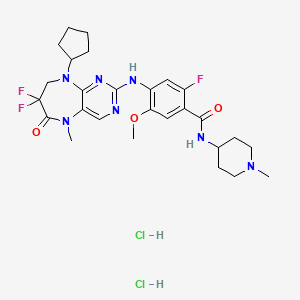
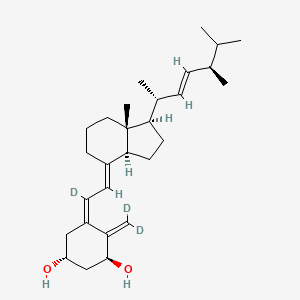
![potassium;[(1R)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide](/img/structure/B8068729.png)
